molecular formula C18H18N2O3S2 B2542023 N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-12-9

N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2542023
CAS No.: 898436-12-9
M. Wt: 374.47
InChI Key: IPBFMSYQKQIOAZ-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is an organic compound featuring a unique structure that integrates a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : Typically, the synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline core. This is followed by the incorporation of the sulfonamide group.

  • Reaction Conditions: : The synthesis involves several steps, usually starting with a cyclization reaction to form the pyrroloquinoline skeleton. This is followed by a sulfonation step to introduce the sulfonamide group.

Industrial Production Methods

  • Industrial Production: : Large-scale production may employ more efficient and cost-effective routes, such as batch or continuous-flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the sulfonamide group, potentially leading to the formation of amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, modifying its chemical properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

  • Reducing Agents: : Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution Conditions: : Conditions vary depending on the target substitution, but often involve solvents like acetonitrile (CH₃CN) and catalysts like palladium on carbon (Pd/C).

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has a range of scientific research applications:

  • Chemistry: : Used as a starting material for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including antibacterial and antifungal properties.

  • Medicine: : Explored for its potential therapeutic effects, particularly in relation to its sulfonamide group, which is known to have various pharmacological activities.

  • Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves several pathways:

  • Molecular Targets: : It may interact with enzymes or receptors that are sensitive to the sulfonamide group.

  • Pathways: : The exact pathways depend on the specific biological context but can include inhibition of bacterial enzymes or modulation of receptor activity.

Comparison with Similar Compounds

N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be compared with other sulfonamide-containing compounds:

  • Similar Compounds: : Sulfamethoxazole, sulfadiazine.

  • Uniqueness: : The presence of the pyrrolo[3,2,1-ij]quinoline core distinguishes it from other sulfonamides, potentially leading to unique biological activities.

This compound's unique combination of structural features and functional groups makes it a fascinating subject for further research in chemistry, biology, and medicine

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFMSYQKQIOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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